Vanillin - 121-33-5

Vanillin

Catalog Number: EVT-285703
CAS Number: 121-33-5
Molecular Formula: C8H8O3
Molecular Weight: 152.15g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a phenolic aldehyde that is the primary component of the extract of the vanilla bean (Vanilla planifolia Andrews) [, , ]. Vanillin is widely used as a flavoring agent in food, beverages, perfumes, and pharmaceutical products due to its flavoring, antimicrobial, antioxidant, and anticarcinogenic properties [, , ]. It plays a significant role in various scientific research areas, including food chemistry, analytical chemistry, microbiology, and material science.

Synthesis Analysis

Natural Source: Vanillin is naturally synthesized in the pods of the vanilla orchid (Vanilla planifolia) []. It is present as its glucoside, glucovanillin, and released during the curing process through the action of β-glucosidase [, ].

Synthetic Production: Due to the high cost and limited supply of natural vanilla, synthetic vanillin is produced through various methods, including:* Lignin Oxidation: Lignin, a complex polymer found in plant cell walls, can be chemically oxidized to produce vanillin [, ]. Alkaline nitrobenzene oxidation is a common method used for this conversion [].* Microbial Transformation: Certain microorganisms can convert precursors like ferulic acid, isoeugenol, eugenol, and vanillyl alcohol into vanillin through biotransformation processes [, , , , ].* Chemical Synthesis: Vanillin can also be chemically synthesized from guaiacol [] or through other synthetic routes [, ].

Mechanism of Action
  • Antioxidant Activity: Vanillin acts as an antioxidant by scavenging free radicals, such as hydroxyl radicals and peroxynitrite, thereby protecting cells from oxidative damage [, ].
  • Antimicrobial Activity: Vanillin exhibits antimicrobial properties, potentially by disrupting cell membranes and inhibiting bacterial growth [].
  • Enzyme Inhibition: Vanillin has been shown to inhibit certain enzymes, such as vanillyl alcohol oxidase (VAO) [].
Physical and Chemical Properties Analysis
  • Appearance: White to slightly yellowish crystalline powder [].
Applications

Food Industry: * Flavoring Agent: Vanillin is extensively used as a flavoring agent in a wide range of food products, including ice cream, chocolate, baked goods, beverages, and candies [, ].* Food Preservative: Vanillin exhibits antimicrobial and antioxidant properties, making it a potential food preservative to extend shelf-life and prevent spoilage [, ].

Analytical Chemistry: * Authentication of Natural Vanilla: Carbon and oxygen isotopic ratio analysis of vanillin using techniques like FT-ICR-MS is employed to authenticate natural vanillin from synthetic sources [].* Quantitative Analysis: HPLC methods are used to determine the concentration of vanillin in vanilla extracts and other food products [, ].

Microbiology:* Biotransformation: Vanillin is a target molecule for microbial biotransformation, using various microorganisms to convert lignin-derived compounds or other precursors into vanillin [, , , , ].* Biofilm Inhibition: Vanillin has been shown to inhibit biofilm formation by multi-species wastewater cultures, potentially by affecting quorum sensing mechanisms [].

Material Science: * Polymer Synthesis: Vanillin can be used as a building block for synthesizing bio-based polymers, such as poly(ether benzoxazole) (PEBO) []. These polymers have potential applications in various industries due to their unique properties.

Agricultural Science: * Plant Growth and Soil Properties: Vanillin can influence plant growth and soil biochemical properties, especially in replanting scenarios where autotoxic substances accumulate in the soil []. Grafting techniques are explored to mitigate the adverse effects of vanillin on eggplant growth [].

Other Applications:* Repellent Activity: Vanillin, in combination with plant essential oils, has shown synergic repellency against mosquitoes like Aedes aegypti [].* Anti-inflammatory Activity: Vanillin has demonstrated anti-inflammatory properties in animal models, suggesting its potential for therapeutic applications [].

Future Directions
  • Sustainable Vanillin Production: Research on developing more sustainable and cost-effective methods for producing natural vanillin from renewable resources, such as lignin and agricultural waste, is crucial for meeting the increasing demand for natural flavorings [, , , ].
  • Exploring New Biological Activities: Further investigation into the potential therapeutic benefits of vanillin, including its anti-inflammatory, antioxidant, and anticancer properties, could lead to new applications in medicine and healthcare [, , , ].
  • Enhancing Flavor Stability and Delivery: Research on encapsulating vanillin using techniques like electrospinning [] and spray drying [] can improve its stability, controlled release, and enhance its applications in food products.
  • Developing Novel Bio-based Materials: Exploring the use of vanillin as a building block for synthesizing new bio-based polymers with tailored properties could lead to the development of sustainable and high-performance materials for various applications [].
  • Understanding the Impact on Plant-Microbe Interactions: Further research on the role of vanillin in plant-microbe interactions, including its influence on soil microorganisms and plant growth, can provide insights into its ecological significance and potential agricultural applications [, ].

Ferulic Acid

Compound Description: Ferulic acid is a hydroxycinnamic acid, a type of organic compound. It is an abundant phenolic phytochemical found in plant cell walls, covalently linked to molecules such as arabinoxylans and lignin, contributing to the structural integrity of the plant cell wall []. It is a precursor to vanillin in the vanillin biosynthesis pathway.

Relevance: Ferulic acid is a key precursor to vanillin in the phenylpropanoid pathway. Several studies explore microbial bioconversion of ferulic acid to vanillin [, , ]. The structural similarity lies in the shared benzene ring with a hydroxyl and methoxy substituent, highlighting the direct metabolic link between these compounds in the vanillin biosynthetic pathway.

Vanillyl Alcohol

Compound Description: Vanillyl alcohol, also known as 4-(hydroxymethyl)-2-methoxyphenol, is a benzylic alcohol derivative of vanillin. It acts as an intermediate in the two-step conversion of creosol to vanillin by the enzyme vanillyl alcohol oxidase (VAO) [].

Relevance: Vanillyl alcohol is an intermediate in the biosynthesis of vanillin and a product of vanillin metabolism. It has been detected in studies examining both the production and breakdown of vanillin [, , ]. This close metabolic relationship with vanillin is further underscored by their structural similarities, differing only by the oxidation state of the substituent at the para position of the benzene ring.

Vanillic Acid

Compound Description: Vanillic acid is a dihydroxybenzoic acid derivative, commonly found in plants. It possesses antioxidant properties and serves as a precursor to various bioactive compounds []. Vanillic acid is a product of vanillin metabolism in both plants and animals [].

Relevance: Vanillic acid is a metabolite of vanillin, arising from the oxidation of vanillin's aldehyde group to a carboxylic acid group. The two compounds share a very similar structure, differing only by the presence of an aldehyde group in vanillin versus a carboxylic acid group in vanillic acid []. Studies demonstrate the interconversion of vanillin and vanillic acid by microbial enzymes [], further solidifying their close metabolic relationship.

Vanillin Glucoside

Compound Description: Vanillin glucoside is a glycosylated derivative of vanillin, formed by the addition of a glucose molecule. It is a major storage form of vanillin in vanilla beans and is converted to vanillin during the curing process [, , ].

Relevance: Vanillin glucoside is the main precursor to vanillin in vanilla beans. It is hydrolyzed to release vanillin, giving vanilla beans their characteristic flavor. Structurally, vanillin glucoside is simply vanillin with an attached glucose moiety []. The presence and breakdown of vanillin glucoside play a crucial role in the final vanillin content and flavor profile of vanilla products.

Caffeic Acid

Compound Description: Caffeic acid is another organic compound belonging to the hydroxycinnamic acid family, commonly found in plants. It exhibits antioxidant properties and acts as a precursor in the biosynthesis of lignin and other phenylpropanoids [].

Relevance: Caffeic acid is an upstream precursor to vanillin in the phenylpropanoid pathway. While not directly converted to vanillin, it is a key intermediate in the pathway leading to ferulic acid, a direct precursor of vanillin []. This positions caffeic acid as an important factor influencing the overall flux of metabolites through the vanillin biosynthesis pathway.

Isoeugenol

Compound Description: Isoeugenol is a phenylpropene, a type of organic compound with a phenyl group attached to a propenyl group. It is a structural isomer of eugenol, and like eugenol, it contributes to the aroma of various plants [].

Relevance: Isoeugenol serves as a precursor to vanillin in various microbial biotransformation pathways []. It can be converted to vanillin by microbial enzymes through a series of oxidation steps. The two compounds share a similar structure, with isoeugenol having a propenyl group that is rearranged to form the aldehyde group in vanillin.

Ethyl Vanillin

Compound Description: Ethyl vanillin is an organic compound closely related to vanillin, used as a flavoring agent. It has a stronger and slightly different flavor profile compared to vanillin [].

Relevance: Ethyl vanillin is structurally similar to vanillin, with an ethyl group instead of a methyl group attached to the aldehyde group. It is often used as an artificial flavoring agent in place of vanillin or in combination with vanillin to enhance the flavor profile [].

4-Methylcatechol

Compound Description: 4-Methylcatechol is an organic compound categorized as a catechol, characterized by a benzene ring with two adjacent hydroxyl groups. The 4-methyl derivative indicates a methyl group at the fourth position of the benzene ring. It is a metabolite produced during the breakdown of vanillin and isovanillin in rats [].

Relevance: 4-Methylcatechol is a product of vanillin metabolism. It is formed from the breakdown of vanillin and isovanillin via a series of reactions that involve demethylation and oxidation []. This metabolic link highlights the fate of vanillin within biological systems and its potential conversion to other bioactive compounds.

Catechol

Compound Description: Catechol, also known as pyrocatechol or 1,2-dihydroxybenzene, is an organic compound with the formula C6H4(OH)2. Like 4-Methylcatechol, it is characterized by a benzene ring with two adjacent hydroxyl groups. It acts as a precursor to various compounds, including neurotransmitters and hormones [].

Relevance: Catechol is a product of vanillin and isovanillin metabolism. It is formed from the breakdown of vanillin and isovanillin through a pathway that includes demethylation and oxidation steps []. This highlights the potential of vanillin to be metabolized into compounds with diverse biological activities.

Guaiacol

Compound Description: Guaiacol, also known as 2-methoxyphenol, is a naturally occurring organic compound with a smoky, aromatic odor. It is found in wood smoke, contributing to the flavor of smoked foods. It is also used as an expectorant and antiseptic. Guaiacol is a product of vanillin metabolism in rats and serves as an intermediate in the biotransformation of vanillic acid by F. udum E. Butler [, ].

Relevance: Guaiacol is a product of vanillin metabolism, derived from the demethylation of vanillin at the para position of the benzene ring. Studies have identified guaiacol as a metabolite in the breakdown of vanillin in biological systems [, ]. This metabolic link underscores the potential of vanillin to be transformed into compounds with distinct biological properties.

Properties

CAS Number

121-33-5

Product Name

Vanillin

IUPAC Name

4-hydroxy-3-methoxybenzaldehyde

Molecular Formula

C8H8O3

Molecular Weight

152.15g/mol

InChI

InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3

InChI Key

MWOOGOJBHIARFG-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C=O)O

Solubility

Slightly soluble (NTP, 1992)
0.07 M
11 mg/mL at 25 °C
In water, 1.102X10+4 mg/L at 25 °C
In water >2%; in ethanol is 1:2 vanillin:ethanol. Freely soluble in chloroform, ether, in solutions of fixed alkali hydroxides; solutions in glycerin and hot water.
Soluble in 125 parts water, 20 parts glycerin, 2 parts 95% alcohol, chloroform, ether.
Very soluble in ethanol, diethyl ether, acetone; soluble in benzene, ligroin
Solubility in water, g/100ml at 25 °C: 1.0
slightly soluble in water; soluble in organic solvents, oils
freely soluble (in ethanol)
insoluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

4-hydroxy-3-methoxybenzaldehyde
5-bromovanillin
5-chlorovanillin
vanillaldehyde
vanillin
vanillin, sodium salt

Canonical SMILES

COC1=C(C=CC(=C1)C=O)O

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